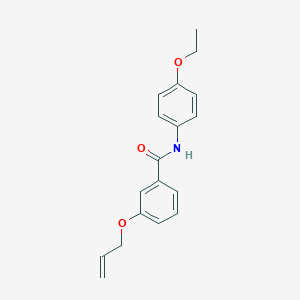
3-(allyloxy)-N-(4-ethoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(allyloxy)-N-(4-ethoxyphenyl)benzamide is a chemical compound that is widely used in scientific research. It is a benzamide derivative that has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-(allyloxy)-N-(4-ethoxyphenyl)benzamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of specific proteins involved in cancer cell growth. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(allyloxy)-N-(4-ethoxyphenyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of specific proteins involved in cancer cell growth. Additionally, it has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(allyloxy)-N-(4-ethoxyphenyl)benzamide in lab experiments is that it has been shown to have antitumor activity in vitro and in vivo. Additionally, it has been used as a tool compound to study the role of specific proteins in cancer cell growth. However, one limitation is that the mechanism of action is not fully understood.
Zukünftige Richtungen
There are many future directions for the use of 3-(allyloxy)-N-(4-ethoxyphenyl)benzamide in scientific research. One direction is to further investigate the mechanism of action and identify the specific proteins that are targeted by this compound. Another direction is to explore the potential use of this compound in combination with other anticancer agents. Additionally, it may be useful to investigate the potential use of this compound in the treatment of other diseases, such as inflammation and pain.
Synthesemethoden
The synthesis of 3-(allyloxy)-N-(4-ethoxyphenyl)benzamide is a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of 4-ethoxyaniline with acetic anhydride to form N-acetyl-4-ethoxyaniline. The second step involves the reaction of N-acetyl-4-ethoxyaniline with allyl bromide to form 4-ethoxy-N-(prop-2-en-1-yl)aniline. The final step involves the reaction of 4-ethoxy-N-(prop-2-en-1-yl)aniline with benzoyl chloride to form 3-(allyloxy)-N-(4-ethoxyphenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
3-(allyloxy)-N-(4-ethoxyphenyl)benzamide has been used in various scientific research applications. It has been shown to have antitumor activity in vitro and in vivo. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been used as a tool compound to study the role of specific proteins in cancer cell growth.
Eigenschaften
Produktname |
3-(allyloxy)-N-(4-ethoxyphenyl)benzamide |
|---|---|
Molekularformel |
C18H19NO3 |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
N-(4-ethoxyphenyl)-3-prop-2-enoxybenzamide |
InChI |
InChI=1S/C18H19NO3/c1-3-12-22-17-7-5-6-14(13-17)18(20)19-15-8-10-16(11-9-15)21-4-2/h3,5-11,13H,1,4,12H2,2H3,(H,19,20) |
InChI-Schlüssel |
AQLXCIORUYFNNX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC=C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol](/img/structure/B256756.png)
![3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide](/img/structure/B256759.png)

![N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B256761.png)

![methyl 4-phenyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B256765.png)
![N-(3-methoxypropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B256767.png)




![Butyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate](/img/structure/B256780.png)
![N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B256785.png)